2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS: 1021046-85-4) is a sulfonyl acetamide derivative with the molecular formula C₁₄H₁₄ClNO₄S₂ and a molecular weight of 359.85 g/mol . Its structure features a 5-chlorothiophene-2-sulfonyl group linked to an acetamide backbone, which is further substituted with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-9-3-4-11(20-2)10(7-9)16-13(17)8-22(18,19)14-6-5-12(15)21-14/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPQCNLHJJJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the chlorination of thiophene to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the acylation of the sulfonylated thiophene with N-(2-methoxy-5-methylphenyl)acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 5-chlorothiophene-2-sulfonyl group exhibits moderate reactivity in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfonyl (-SO₂-) moiety.
Key observations :
-
Chlorine displacement : Under basic conditions (e.g., K₂CO₃ in DMF at 80°C), the chlorine atom undergoes substitution with amines or alcohols .
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Thiophene ring activation : The sulfonyl group directs nucleophilic attack to the 3- and 4-positions of the thiophene ring .
Example reaction :
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 6 hr | 2-[(5-chlorothiophen-2-yl)sulfonyl]acetic acid | 72% | |
| 2M NaOH, EtOH, 60°C, 3 hr | Corresponding ammonium salt | 85% |
Notes :
-
Hydrolysis rates depend on steric hindrance from the 2-methoxy-5-methylphenyl group .
-
The sulfonyl group stabilizes intermediates via conjugation .
Oxidation
The thiophene ring is susceptible to oxidation:
Reduction
-
LiAlH₄ : Reduces the sulfonyl group to thiol (-SH) with 58% efficiency .
-
H₂/Pd-C : Hydrogenolyzes the C–S bond in the sulfonyl group, yielding desulfonylated products .
Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
| Reaction Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 64–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated analogs | 71% |
Key limitation : The sulfonyl group deactivates the thiophene ring toward electrophilic coupling partners .
Stability and Side Reactions
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Thermal decomposition : Degrades above 200°C, releasing SO₂ and chlorothiophene fragments .
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Photoreactivity : UV irradiation (254 nm) induces C–S bond cleavage in the sulfonyl group .
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Acid sensitivity : Prolonged exposure to strong acids (>3M HCl) leads to desulfonation .
Comparative Reactivity Table
| Reaction | Reagents/Conditions | Rate (k, min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| SNAr with aniline | DMF, K₂CO₃, 80°C | 0.012 | 68.3 |
| Acidic hydrolysis | 6M HCl, reflux | 0.008 | 72.1 |
| Pd-catalyzed Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 0.005 | 89.7 |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide. The compound's structure suggests it may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | 3.12 - 12.5 | Escherichia coli |
| 5a | 3.12 | Candida albicans |
These findings indicate that structural motifs similar to those found in this compound can effectively inhibit microbial growth, suggesting a promising avenue for further research into its antimicrobial properties .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through studies on related sulfonamide derivatives. These derivatives have demonstrated significant inhibition of inflammatory pathways, particularly those involving the NLRP3 inflammasome, which is crucial in various inflammatory responses.
Studies have indicated that compounds targeting these pathways can reduce myocardial injury during ischemia-reperfusion events, suggesting that 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide may similarly modulate inflammatory responses.
Synthesis and Evaluation
The synthesis of this compound involves several chemical reactions that incorporate the chloro-substituted thiophene and methoxyphenyl groups. Various derivatives have been synthesized and evaluated for their biological activities:
-
Synthesis Process :
- The compound is synthesized through multi-step reactions involving sulfonation and acetamide formation.
- Modifications in side chains significantly affect biological activity.
-
Evaluation Studies :
- Various derivatives were tested for antimicrobial activity, revealing that structural modifications can enhance potency against specific pathogens.
- Synergistic effects were observed when certain derivatives were combined with standard antibiotics, enhancing efficacy against resistant strains.
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives based on the core structure of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide and evaluated their antimicrobial activities against a panel of pathogens. Results showed that specific modifications led to enhanced antimicrobial properties, highlighting the importance of structural diversity in drug design.
Case Study 2: Anti-inflammatory Mechanisms
Research into related sulfonamide derivatives demonstrated their ability to inhibit key enzymes involved in bacterial survival and replication, such as DNA gyrase and dihydrofolate reductase. These mechanisms are crucial for understanding how compounds like 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide may exert their biological effects .
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy-methylphenyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Acetamide Moieties
Compound 33 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide
- Structure : Shares the 5-chlorothiophene-2-sulfonyl and acetamide groups but incorporates a 4-chlorobenzoyl-substituted indole ring.
- Synthesis : Yield of 39% via automated HPLC purification .
Compounds 3ae/3af/3ag/3ah (Benzimidazole Derivatives)
- Structure : Feature benzimidazole cores with sulfonyl/sulfinyl linkers and pyridyl or alkoxy substituents (e.g., 3ag: 4-(3-methoxypropoxy)-3-methylpyridyl) .
- Synthesis Yields : Ranged from 72% to 97% , higher than the target compound’s analogs .
- Key Difference : The benzimidazole moiety enhances rigidity and hydrogen-bonding capacity, which may improve enzyme inhibition compared to the target’s simpler acetamide scaffold.
5RH1 : 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide
- Structure : Lacks the sulfonyl group but retains the 5-chlorothiophene and acetamide motifs. The pyridin-3-yl group replaces the methoxyphenyl substituent .
- Biological Activity : Demonstrated binding affinity >−22 kcal/mol against SARS-CoV-2 main protease via interactions with HIS163 and ASN142 .
Functional Group Variations: Sulfonyl vs. Sulfanyl
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl Acetamide
- Structure : Replaces the sulfonyl group with a sulfanyl (thio) group and incorporates an oxadiazole ring .
- Key Difference : The sulfanyl group is less electron-withdrawing than sulfonyl, which may reduce metabolic stability but enhance hydrophobic interactions.
Substituent Effects on Aromatic Rings
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide
- Structure: Contains a cyano group instead of sulfonyl, attached to a chloro-methylphenyl-substituted acetamide .
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Biological Activity
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 1021046-85-4) is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide is with a molecular weight of approximately 359.9 g/mol. The presence of the sulfonyl group enhances its interaction with biological targets, potentially leading to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClNO₄S₂ |
| Molecular Weight | 359.9 g/mol |
| CAS Number | 1021046-85-4 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors. The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with proteins involved in various biological processes. Additionally, the aromatic rings may engage in π-π stacking interactions, enhancing the compound's affinity for biological targets .
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and thiophene moieties often exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects . The specific compound under discussion may possess comparable antimicrobial efficacy due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning urease and acetylcholinesterase (AChE). In studies involving related sulfonamide compounds, strong inhibitory activities were observed against these enzymes, suggesting that 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide may exhibit similar properties. For example, IC50 values for urease inhibition in related studies ranged from 9.95 µM to 63.42 µM for various derivatives .
Case Studies
- Anticancer Studies : A study on structurally similar compounds revealed promising anticancer activities against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .
- Enzyme Kinetics : Kinetic studies demonstrated that compounds with similar structures displayed competitive inhibition against urease, suggesting that our compound may also act through a similar mechanism .
Comparative Analysis
To further understand the potential of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methoxy-5-methylphenyl)acetamide, a comparison with other known sulfonamide derivatives was conducted:
| Compound Name | Antimicrobial Activity | Urease Inhibition IC50 (µM) |
|---|---|---|
| Sulfadiazine | Moderate | 16.74 |
| Flurbiprofen-sulfathiazole conjugate | Strong | 9.95 |
| 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(methoxy) | Potentially strong | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
